N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

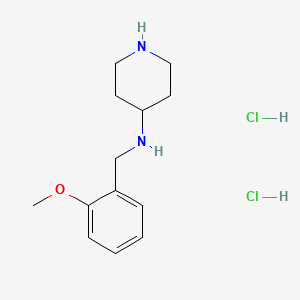

N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C13H20N2O·2HCl It is a derivative of piperidine, a heterocyclic amine, and features a methoxybenzyl group attached to the nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of 2-methoxybenzyl chloride with piperidine-4-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

化学反应分析

Alkylation Reactions

The tertiary amine undergoes alkylation to form quaternary ammonium salts. This reaction typically occurs under basic conditions to deprotonate the amine, enhancing nucleophilicity. For example:

-

Reaction with alkyl halides :

\text{N-(2-Methoxybenzyl)piperidine-4-amine} + \text{R-X} \rightarrow \text{R-N}^+\text{(CH}_2\text{)_4-piperidine} \cdot \text{X}^-

Yields depend on the steric bulk of the alkylating agent (R-X) and reaction conditions .

Key Data :

| Alkylating Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | DMF | 60°C | 85% | |

| Benzyl chloride | THF | RT | 78% |

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. The dihydrochloride form requires neutralization (e.g., with triethylamine) prior to acylation:

-

Reaction with acetyl chloride :

N-(2-Methoxybenzyl)piperidine-4-amine+AcCl→Ac-N-(2-Methoxybenzyl)piperidine-4-amine

This method is scalable and tolerates diverse acyl groups .

Example :

Reductive Amination

The primary amine can participate in reductive amination with aldehydes/ketones. Sodium triacetoxyborohydride (STAB) is commonly used:

-

Synthesis of secondary amines :

4-Piperidone+RCHOSTABN-(2-Methoxybenzyl)piperidine-4-amine derivatives

Microwave-assisted methods improve reaction efficiency (e.g., 30 minutes vs. 12 hours conventional) .

Optimized Conditions :

Oxidation Reactions

Reported Oxidation Pathways :

-

MnO₂-mediated oxidation : Converts benzylic amines to amides .

-

DDQ oxidation : Facilitates dehydrogenation of saturated rings .

Cyclization Reactions

The compound serves as a building block for heterocycles. For example:

-

Intramolecular hydroamination : Rhodium-catalyzed anti-Markovnikov addition forms 3-arylpiperidines .

-

Aza-Michael addition : Forms 4-piperidones in high diastereomeric ratios (dr > 10:1) .

Case Study :

-

Cyclization with 1-(3-aminopropyl)vinylarenes using [Rh(COD)(DPPB)]BF₄ yielded 3-arylpiperidines (85–92% yield) .

Acid-Base Reactivity

The dihydrochloride form dissociates in aqueous solutions:

N-(2-Methoxybenzyl)piperidine-4-amine⋅2HCl↔N-(2-Methoxybenzyl)piperidine-4-amine+2HCl

This property is exploited in solubility-driven purification .

Comparative Reactivity with Analogs

| Compound | Reactivity Difference | Source |

|---|---|---|

| N-(4-Methoxybenzyl)piperidine-4-amine | Reduced steric hindrance improves acylation | |

| 3-(2-Methoxybenzyl)piperidine | Altered regioselectivity in alkylation |

Synthetic Challenges

科学研究应用

Anticancer Activity

Piperidine derivatives, including N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride, have shown promise as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study evaluating the anticancer properties of piperidine derivatives demonstrated that certain analogs exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) . The mechanism involved the modulation of apoptotic pathways and the inhibition of specific kinases associated with tumor growth.

Neuroprotective Effects

The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It is believed to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's.

Case Study:

Research highlighted that piperidine derivatives could enhance cholinergic activity while exhibiting antioxidant properties, thereby providing neuroprotection . A specific study indicated that this compound showed promising results in reducing amyloid plaque formation in vitro.

Antifungal Applications

This compound has also been explored for its antifungal properties. Its efficacy against various fungal strains makes it a candidate for developing new antifungal therapies.

Data Table: Antifungal Activity Against Common Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Candida albicans | 8 µg/mL | Significant growth inhibition observed |

| Aspergillus niger | 16 µg/mL | Moderate inhibition; potential for further study |

| Yarrowia lipolytica | 4 µg/mL | Strong antifungal activity noted |

Case Study:

In a comparative study of various piperidine derivatives, this compound demonstrated superior antifungal activity against Candida species compared to traditional antifungals .

Mechanistic Insights and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Key Insights:

- The presence of the methoxy group enhances lipophilicity, improving membrane permeability.

- Variations in the piperidine ring substitution impact binding affinity to biological targets, influencing both efficacy and safety profiles .

Data Table: Comparative Analysis with Other Piperidine Derivatives

| Compound Name | Key Structural Features | Notable Activity |

|---|---|---|

| 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride | Para-methoxy substituent | Different receptor interactions |

| 4-(2-Methoxybenzyl)piperidine hydrochloride | Methoxybenzyl group at a different position | Distinct pharmacokinetic properties |

| N-Dodecylpiperidin-4-amine | Long alkyl chain | Enhanced antifungal activity |

作用机制

The mechanism of action of N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may play a role in binding to these targets, while the piperidine moiety can influence the compound’s overall activity. The exact pathways and molecular interactions are subjects of ongoing research.

相似化合物的比较

Similar Compounds

4-Benzylpiperidine: A derivative of piperidine with a benzyl group attached to the nitrogen atom.

N-(4-Methoxybenzyl)piperidine: Similar to N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride but with the methoxy group in a different position.

Uniqueness

This compound is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This distinct structure may result in different interactions with molecular targets compared to similar compounds.

生物活性

N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a 2-methoxybenzyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H22Cl2N2O

- Molecular Weight : 295.24 g/mol

The dihydrochloride form enhances solubility and stability in aqueous environments, which is crucial for biological applications.

This compound interacts with various biological targets, leading to significant changes in cellular processes. Its mechanism of action is primarily through receptor interactions that modulate signaling pathways involved in cell proliferation and apoptosis. Research indicates that derivatives of piperidine can exhibit diverse biological activities, including:

- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth by affecting cell cycle regulation and apoptosis pathways .

- Antifungal Activity : Some piperidine derivatives have been evaluated for their ability to inhibit fungal growth by disrupting ergosterol biosynthesis .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

-

Antitumor Activity :

A study evaluating similar piperidine derivatives found that certain compounds exhibited significant antitumor activity against HepG2 cells, with IC50 values indicating potent effects on cell viability and proliferation . The mechanisms involved included modulation of cyclin-dependent kinases and induction of apoptosis. -

Antifungal Evaluation :

Research on piperidine derivatives indicated promising antifungal activity against clinically relevant strains of Candida and Aspergillus. The compounds were tested using microbroth dilution assays, revealing effective growth inhibition and insights into their mode of action related to sterol biosynthesis disruption . -

Receptor Interaction Studies :

Interaction studies have focused on the binding affinity of this compound towards specific receptors. This compound's unique substitution pattern may confer distinct pharmacological properties compared to other piperidine derivatives.

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally related piperidine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Methoxybenzyl)piperidine-4-amine | Similar piperidine structure with para-methoxy substituent | Different receptor interactions due to substituent position |

| 4-(2-Methoxybenzyl)piperidine hydrochloride | Methoxybenzyl group at a different position | May exhibit distinct pharmacokinetic properties |

| 3-(2-Methoxybenzyl)piperidine hydrochloride | Similar core structure but different substitution pattern | Variation in biological activity based on substitution |

The analysis reveals that the specific substitution pattern of this compound may lead to unique pharmacological profiles compared to its analogs.

属性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-11(13)10-15-12-6-8-14-9-7-12;;/h2-5,12,14-15H,6-10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCJYIZKUDBDNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。